3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide
Description
3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, a methyl group attached to the nitrogen atom, and a 4-prop-2-ynoxyphenyl group attached to the carboxamide moiety
Properties
IUPAC Name |
3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-3-11-21-13-8-6-12(7-9-13)19(2)16(20)15-14(17)5-4-10-18-15/h1,4-10H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLQUMBSSFSZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC#C)C(=O)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The carboxylic acid group on the pyridine ring is converted to a carboxamide group through a reaction with an amine, such as N-methylamine, under appropriate conditions.
Etherification: The 4-prop-2-ynoxyphenyl group is introduced via an etherification reaction, where a phenol derivative reacts with a propargyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The prop-2-ynoxy group can undergo coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. The bromine atom and the prop-2-ynoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylpyridine: A simpler pyridine derivative with a bromine atom at the 3-position and a methyl group at the 2-position.
N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide: Similar structure but lacks the bromine atom.
4-prop-2-ynoxyphenyl derivatives: Compounds with similar ether groups but different core structures.
Uniqueness
3-bromo-N-methyl-N-(4-prop-2-ynoxyphenyl)pyridine-2-carboxamide is unique due to the combination of its bromine atom, methyl group, and prop-2-ynoxyphenyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
